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Abstract

5-Bromo-N-methylnicotinamide is a halogenated derivative of nicotinamide, a form of vitamin
B3. Its structural features, including a pyridine ring substituted with a bromine atom and an N-
methyl amide group, make it a molecule of significant interest in medicinal chemistry and drug
development. The bromine atom provides a site for further chemical modification, while the
nicotinamide scaffold is known to interact with various biological targets. This technical guide
provides an in-depth structural analysis of 5-Bromo-N-methylnicotinamide, compiling
crystallographic and spectroscopic data, detailed experimental protocols for its synthesis and
analysis, and an overview of its potential biological significance as an inhibitor of nicotinamide-
metabolizing enzymes.

Molecular Structure and Properties

5-Bromo-N-methylnicotinamide possesses the molecular formula C7H7BrN20O and a
molecular weight of 215.05 g/mol .[1] The core of the molecule is a pyridine ring, with a
bromine atom at the 5-position and an N-methylnicotinamide moiety at the 3-position.[2] This
substitution pattern is crucial for its chemical reactivity and biological activity. The presence of
the bromine atom, a halogen, makes it a versatile intermediate for various chemical syntheses,
particularly in the development of more complex pharmaceutical compounds.[2]

Physicochemical Properties
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A summary of the key physicochemical properties of 5-Bromo-N-methylnicotinamide is
presented in Table 1. These properties are essential for understanding its behavior in various
experimental and biological systems.

Property Value Reference
Molecular Formula C7H7BrN20 [1]
Molecular Weight 215.05 g/mol [1]
Density 1.5+0.1 g/cm3 [2]
Boiling Point 334.5 £ 27.0 °C at 760 mmHg [2]
Polar Surface Area 42 A2 [2]

Table 1: Physicochemical Properties of 5-Bromo-N-methylnicotinamide.

Crystallographic Analysis

The precise three-dimensional arrangement of atoms in 5-Bromo-N-methylnicotinamide has
been determined through X-ray crystallography of a coordination complex, Diaguabis(5-bromo-
2-hydroxybenzoato)bis(N-methylnicotinamide)zinc(ll).[3][4][5][6][7] In this complex, the 5-
Bromo-N-methylnicotinamide molecule acts as a ligand, coordinating to the zinc(ll) ion
through the nitrogen atom of the pyridine ring. The crystallographic data provides accurate
measurements of bond lengths and angles, offering critical insights into the molecule's
geometry.

Crystal Data and Structure Refinement

The crystal data for the zinc(Il) complex containing 5-Bromo-N-methylnicotinamide is
summarized in Table 2.
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Parameter Value Reference
Empirical Formula C2sH26Br2NsO10Zn [3][5]
Formula Weight 805.73 [3][5]
Crystal System Triclinic [3][5]
Space Group P-1 [31[5]
a (A) 8.1600 (2) [3][5]
b (A) 10.1122 (3) [3][5]
c (A 10.4291 (3) [3][5]
o (°) 66.800 (3) [3][5]
B () 74.334(2) [3][5]
y (%) 80.743 (2) [3105]
Volume (A3) 760.15 (4) [3][5]
7 1 [31[5]

Table 2: Crystal Data for Diaquabis(5-bromo-2-hydroxybenzoato)bis(N-
methylnicotinamide)zinc(ll).

Selected Bond Lengths and Angles

The key bond lengths and angles for the 5-Bromo-N-methylnicotinamide moiety within the
zinc complex are presented in Table 3. These values are fundamental for computational
modeling and understanding the molecule's conformational preferences.
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Bond/Angle Length (A) I Angle (°)
Bri-C5 1.896(2)
C3-C7 1.503(3)
c7-01 1.238(3)
C7-N2 1.334(3)
N2-C8 1.456(3)
C2-C3-C4 118.5(2)
C4-C5-C6 119.1(2)
C5-C6-N1 120.1(2)
01-C7-N2 122.9(2)
C3-C7-N2 116.8(2)

Table 3: Selected Bond Lengths and Angles for 5-Bromo-N-methylnicotinamide. (Data
extracted from the full crystallographic information of the cited zinc complex)

Spectroscopic Characterization

Spectroscopic techniques are essential for elucidating the structure and purity of 5-Bromo-N-
methylnicotinamide. The following sections detail the expected features in its Nuclear
Magnetic Resonance (NMR), Fourier-Transform Infrared (FTIR), and Mass Spectrometry (MS)
spectra.

Nuclear Magnetic Resonance (NMR) Spectroscopy

IH NMR: The proton NMR spectrum of 5-Bromo-N-methylnicotinamide is expected to show
distinct signals for the aromatic protons on the pyridine ring and the methyl protons of the
amide group. The aromatic protons will appear as multiplets in the downfield region (typically
7.0-9.0 ppm), with their chemical shifts and coupling constants influenced by the positions of
the bromine and N-methylcarboxamide substituents. The N-methyl protons will likely appear as
a singlet or a doublet (if coupled to the amide proton) in the upfield region (around & 2.5-3.5

ppm).
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13C NMR: The carbon-13 NMR spectrum will provide information about the carbon skeleton.
Distinct signals are expected for each of the six carbons in the pyridine ring and the carbonyl
and methyl carbons of the amide group. The chemical shifts will be characteristic of their
electronic environment.

i 'H Chemical Shift (ppm, 13C Chemical Shift (ppm,
om
predicted) predicted)
H2 ~8.8 C2: ~150
H4 ~8.2 C3:~135
H6 ~8.9 C4: ~140
N-CHs ~3.0 (s, 3H) C5: ~120
NH broad C6: ~152
C=0: ~165
N-CHs: ~26

Table 4: Predicted H and 3C NMR Chemical Shifts for 5-Bromo-N-methylnicotinamide.
(Predicted values based on analogous structures and general chemical shift ranges).

Fourier-Transform Infrared (FTIR) Spectroscopy

The FTIR spectrum of 5-Bromo-N-methylnicotinamide will exhibit characteristic absorption
bands corresponding to its functional groups. Key expected vibrational frequencies are
summarized in Table 5.
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Wavenumber (cm~?) Assignment

3400-3200 N-H stretching (amide)

3100-3000 C-H stretching (aromatic)

1680-1640 C=0 stretching (amide | band)
1600-1450 C=C and C=N stretching (pyridine ring)
1550-1510 N-H bending (amide Il band)

~700-500 C-Br stretching

Table 5: Characteristic FTIR Absorption Bands for 5-Bromo-N-methylnicotinamide.[8][9][10]

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern
of the molecule. In electron ionization (El) mass spectrometry, 5-Bromo-N-
methylnicotinamide is expected to show a molecular ion peak (M*) at m/z corresponding to
its molecular weight (214 and 216 amu, due to the isotopic distribution of bromine). Common
fragmentation pathways for nicotinamide derivatives involve cleavage of the amide bond and
fragmentation of the pyridine ring.[11][12][13]

Experimental Protocols
Synthesis of 5-Bromo-N-methylnicotinamide

The synthesis of 5-Bromo-N-methylnicotinamide is typically achieved through a two-step
process involving the bromination of a nicotinic acid derivative followed by amidation.
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Caption: Synthesis workflow for 5-Bromo-N-methylnicotinamide.
Detailed Protocol:

» Bromination of Nicotinic Acid: To a solution of nicotinic acid in concentrated sulfuric acid,
elemental bromine is added dropwise at a controlled temperature (e.g., 0-5 °C). The reaction
mixture is then stirred at an elevated temperature for several hours. After completion, the
mixture is poured onto ice, and the pH is adjusted to precipitate the 5-bromonicotinic acid,
which is then filtered, washed, and dried.

o Formation of 5-Bromonicotinoyl Chloride: 5-Bromonicotinic acid is refluxed with an excess of
thionyl chloride or treated with oxalyl chloride in an inert solvent like dichloromethane (DCM)
with a catalytic amount of dimethylformamide (DMF). The excess reagent and solvent are
removed under reduced pressure to yield the crude acid chloride.

e Amidation with Methylamine: The crude 5-bromonicotinoyl chloride is dissolved in an
anhydrous aprotic solvent (e.g., DCM or THF) and cooled in an ice bath. A solution of
methylamine in the same solvent is added dropwise. The reaction is stirred for several hours
at room temperature.

o Work-up and Purification: The reaction mixture is washed with water, a mild base (e.g.,
saturated sodium bicarbonate solution), and brine. The organic layer is dried over anhydrous
sodium sulfate, filtered, and the solvent is evaporated. The crude product is then purified by
recrystallization from a suitable solvent (e.g., ethanol/water) or by column chromatography
on silica gel.

X-ray Crystallography

Single crystals of a suitable quality are grown, typically by slow evaporation of a saturated
solution. A crystal is mounted on a goniometer and placed in an X-ray diffractometer.[14][15]
[16][17] A monochromatic X-ray beam is directed at the crystal, and the diffraction pattern is
collected on a detector. The collected data is then processed to determine the unit cell
dimensions, space group, and integrated intensities of the reflections. The crystal structure is
solved using direct methods or Patterson methods and refined to obtain the final atomic
coordinates, bond lengths, and angles.[14]
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NMR Spectroscopy

A small amount of the purified compound is dissolved in a deuterated solvent (e.g., CDCls,
DMSO-de) containing a reference standard like tetramethylsilane (TMS). The solution is
transferred to an NMR tube. *H and 3C NMR spectra are recorded on a high-field NMR
spectrometer.[18][19] Standard pulse sequences are used for data acquisition. The resulting
free induction decay (FID) is Fourier transformed to obtain the frequency-domain spectrum.
Chemical shifts are reported in parts per million (ppm) relative to TMS.

FTIR Spectroscopy

A small amount of the solid sample is finely ground with potassium bromide (KBr) powder and
pressed into a thin pellet.[2][20][21] Alternatively, a thin film can be cast from a solution onto a
KBr plate, or the spectrum can be recorded using an Attenuated Total Reflectance (ATR)
accessory.[2][21] The sample is placed in the FTIR spectrometer, and the infrared spectrum is
recorded over a range of wavenumbers (typically 4000-400 cm~1).[3][22]

Biological Significance and Potential Applications

5-Bromo-N-methylnicotinamide is an analog of nicotinamide, a key molecule in cellular
metabolism, primarily as a precursor for the synthesis of nicotinamide adenine dinucleotide
(NAD™). NAD+ is a crucial coenzyme in redox reactions and a substrate for several enzyme
families, including sirtuins and poly(ADP-ribose) polymerases (PARPS).

Inhibition of Nicotinamidases

Nicotinamidases are enzymes that hydrolyze nicotinamide to nicotinic acid, playing a role in the
NAD™* salvage pathway.[23][24][25] Some pathogenic bacteria rely on this pathway for NAD*
synthesis. Analogs of nicotinamide, such as 5-Bromo-N-methylnicotinamide, have the
potential to act as competitive inhibitors of nicotinamidases.[24][25] By blocking this enzyme,
they can disrupt the pathogen's ability to produce NAD™, leading to an antimicrobial effect.
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Caption: Proposed inhibition of the NAD+ salvage pathway.

Drug Development

The structural features of 5-Bromo-N-methylnicotinamide make it a valuable scaffold in drug
discovery. The bromine atom can be readily replaced through various cross-coupling reactions,
allowing for the synthesis of a diverse library of compounds. These derivatives can then be
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screened for activity against a wide range of biological targets, including kinases, polymerases,
and other enzymes involved in disease pathways. Its role as a potential inhibitor of
nicotinamide N-methyltransferase (NNMT) is also an area of active research, with implications
for metabolic diseases and cancer.[23]

Conclusion

This technical guide has provided a comprehensive overview of the structural and
spectroscopic properties of 5-Bromo-N-methylnicotinamide. The detailed data presented in
the tables, along with the experimental protocols, offer a valuable resource for researchers
working with this compound. The visualization of its synthesis and potential biological
mechanism of action further aids in understanding its significance. As a versatile building block
and a potential enzyme inhibitor, 5-Bromo-N-methylnicotinamide holds promise for the
development of novel therapeutic agents. Further research into its biological activities and the
synthesis of its derivatives is warranted to fully explore its potential in medicinal chemistry and
drug discovery.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

o 1. researchgate.net [researchgate.net]
o 2. drawellanalytical.com [drawellanalytical.com]

o 3. Step-by-step Analysis of FTIR - 2023 [unitechlink.com]

[ ]
I

. researchgate.net [researchgate.net]
e 5. journals.iucr.org [journals.iucr.org]

. researchgate.net [researchgate.net]
. researchgate.net [researchgate.net]

. uanlch.vscht.cz [uanlch.vscht.cz]

© 00 N O

. researchgate.net [researchgate.net]

© 2025 BenchChem. All rights reserved. 10/12 Tech Support


https://www.researchgate.net/publication/390604880_Mechanism_and_kinetics_of_turnover_inhibitors_of_nicotinamide_N-methyl_transferase_in_vitro_and_in_vivo
https://www.benchchem.com/product/b121647?utm_src=pdf-body
https://www.benchchem.com/product/b121647?utm_src=pdf-body
https://www.benchchem.com/product/b121647?utm_src=pdf-custom-synthesis
https://www.researchgate.net/figure/ESI-MS-MS-fragmentation-pattern-spectrum-of-nicotinic-derivative_fig13_256190318
https://www.drawellanalytical.com/sample-preparation-for-ftir-analysis-sample-types-and-prepare-methods/
https://unitechlink.com/wp-content/cache/wp-rocket/unitechlink.com/step-by-step-analysis-of-ftir/index.html_gzip
https://www.researchgate.net/figure/A-partial-packing-diagram-of-the-title-compound-viewed-down-the-b-axis-showing-hy_fig1_49724448
https://journals.iucr.org/e/issues/2010/04/00/rz2423/rz2423.pdf
https://www.researchgate.net/publication/264515036_Di-aqua-bisNN-diethyl-nicotin-amide-bis2-hydroxy-benzoato-zincII
https://www.researchgate.net/publication/257584512_Crystal_Structures_of_Two_Aromatic_ZincII_Carboxylates_Zn4-Chlorosalicylato2H2O42theophyllineH2O2_and_Unique_Zn5-Chlorosalicylato2isonicotinamide2H2O
https://uanlch.vscht.cz/files/uzel/0052236/0003~~8wxSiDcyMDAHAA.pdf?redirected
https://www.researchgate.net/publication/41942854_FT-IR_and_FT-Raman_vibrational_spectra_and_molecular_structure_investigation_of_nicotinamide_A_combined_experimental_and_theoretical_study
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b121647?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Foundational & Exploratory

Check Availability & Pricing

e 10. researchgate.net [researchgate.net]

e 11. Negative ion formation and fragmentation upon dissociative electron attachment to the
nicotinamide molecule - PMC [pmc.ncbi.nim.nih.gov]

e 12. The mass spectrum of nicotinamide in ESI+ modeproposed (A) and MS fragmentation
mechanism (B) [cjnmcpu.com]

o 13. researchgate.net [researchgate.net]
e 14. X-ray crystallography - Wikipedia [en.wikipedia.org]
e 15. rigaku.com [rigaku.com]

e 16. Small molecule X-ray crystallography - School of Chemistry and Molecular Biosciences -
University of Queensland [scmb.uqg.edu.au]

e 17. excillum.com [excillum.com]

» 18. Quantitative Nuclear Magnetic Resonance for Small Biological Molecules in Complex
Mixtures: Practical Guidelines and Key Considerations for Non-Specialists - PMC
[pmc.ncbi.nlm.nih.gov]

e 19. Nuclear magnetic resonance spectroscopy - Wikipedia [en.wikipedia.org]
e 20. eng.uc.edu [eng.uc.edu]

e 21. Guide to FT-IR Spectroscopy | Bruker [bruker.com]

e 22. rtilab.com [rtilab.com]

o 23. researchgate.net [researchgate.net]

e 24. researchgate.net [researchgate.net]

e 25. In silico studies on nicotinamide analogs as competitive inhibitors of nicotinamidase in
methicillin-resistant Staphylococcus aureus | Semantic Scholar [semanticscholar.org]

 To cite this document: BenchChem. [Structural Analysis of 5-Bromo-N-methylnicotinamide: A
Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b121647#structural-analysis-of-5-bromo-n-
methylnicotinamide]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

© 2025 BenchChem. All rights reserved. 11/12 Tech Support


https://www.researchgate.net/publication/285640858_FT-Raman_FTIR_spectra_and_normal_coordinate_analysis_of_5-bromo-2-nitropyridine
https://pmc.ncbi.nlm.nih.gov/articles/PMC9041917/
https://pmc.ncbi.nlm.nih.gov/articles/PMC9041917/
https://www.cjnmcpu.com/supplement/1744fd95-c8f1-40f2-b3d3-edac97ae8d91
https://www.cjnmcpu.com/supplement/1744fd95-c8f1-40f2-b3d3-edac97ae8d91
https://www.researchgate.net/figure/Mass-spectrometry-identification-of-nicotinamide-mononucleotide-NMN-Thermo-Velos-Pro_fig2_323736164
https://en.wikipedia.org/wiki/X-ray_crystallography
https://rigaku.com/products/crystallography/techniques/chemical-crystallography
https://scmb.uq.edu.au/research/facilities-and-services/scientific-facilities-and-techniques/small-molecule-x-ray-crystallography
https://scmb.uq.edu.au/research/facilities-and-services/scientific-facilities-and-techniques/small-molecule-x-ray-crystallography
https://www.excillum.com/x-ray-methods/x-ray-scattering-and-diffraction/small-molecule-crystallography/
https://pmc.ncbi.nlm.nih.gov/articles/PMC12029823/
https://pmc.ncbi.nlm.nih.gov/articles/PMC12029823/
https://pmc.ncbi.nlm.nih.gov/articles/PMC12029823/
https://en.wikipedia.org/wiki/Nuclear_magnetic_resonance_spectroscopy
https://www.eng.uc.edu/~beaucag/Classes/Characterization/IRData/Sample%20preparation%20for%20FT-IR.pdf
https://www.bruker.com/en/products-and-solutions/infrared-and-raman/ft-ir-routine-spectrometer/what-is-ft-ir-spectroscopy.html
https://rtilab.com/techniques/ftir-analysis/
https://www.researchgate.net/publication/390604880_Mechanism_and_kinetics_of_turnover_inhibitors_of_nicotinamide_N-methyl_transferase_in_vitro_and_in_vivo
https://www.researchgate.net/publication/47565386_Characterization_of_Nicotinamidases_Steady_State_Kinetic_Parameters_Classwide_Inhibition_by_Nicotinaldehydes_and_Catalytic_Mechanism
https://www.semanticscholar.org/paper/In-silico-studies-on-nicotinamide-analogs-as-of-in-Singh-Singh/aadfafa3768df603e80b3ca7b45245c095d38519
https://www.semanticscholar.org/paper/In-silico-studies-on-nicotinamide-analogs-as-of-in-Singh-Singh/aadfafa3768df603e80b3ca7b45245c095d38519
https://www.benchchem.com/product/b121647#structural-analysis-of-5-bromo-n-methylnicotinamide
https://www.benchchem.com/product/b121647#structural-analysis-of-5-bromo-n-methylnicotinamide
https://www.benchchem.com/product/b121647#structural-analysis-of-5-bromo-n-methylnicotinamide
https://www.benchchem.com/product/b121647#structural-analysis-of-5-bromo-n-methylnicotinamide
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b121647?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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